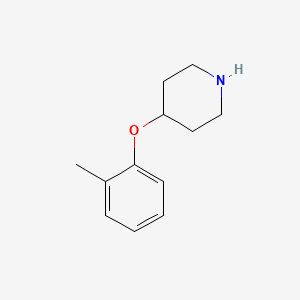

4-(2-甲基苯氧基)哌啶

描述

“4-(2-Methylphenoxy)piperidine” is a compound that belongs to the family of piperidine derivatives. It has a molecular weight of 241.76 . The IUPAC name for this compound is 4-[(2-methylphenoxy)methyl]piperidine hydrochloride .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Various catalysts have been employed in these reactions .Molecular Structure Analysis

The molecular structure of “4-(2-Methylphenoxy)piperidine” includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . The InChI code for this compound is 1S/C13H19NO.ClH/c1-11-4-2-3-5-13 (11)15-10-12-6-8-14-9-7-12;/h2-5,12,14H,6-10H2,1H3;1H .Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

The physical state of “4-(2-Methylphenoxy)piperidine” is solid . It has a molecular weight of 241.76 .科学研究应用

Synthesis and Polymer Applications

Synthesis and Characterization of Hindered‐Phenol‐Containing Amine Moieties as Antioxidants for Polypropylene Copolymers : Hindered-phenol-containing amine moieties, including compounds related to "4-(2-Methylphenoxy)piperidine," were synthesized and evaluated for their effectiveness as antioxidants in polypropylene copolymers. These compounds demonstrated enhanced thermal stability, showcasing their potential in improving the durability of polymer materials (Desai et al., 2004).

Molecular Structure and Stability

Molecular Structure of (E)-Methyl 3-(2-Hydroxyphenyl)-2-(Piperidine-1-Carbonyl) Acrylate : The molecular and crystal structure of a compound similar to "4-(2-Methylphenoxy)piperidine" was analyzed, revealing hydrogen-bonded dimers stabilized by C-H…π and C-H…O interactions. This structural insight could inform the design of new materials and compounds with specific properties (Khan et al., 2013).

Material Science and Engineering

New Combined Phenol/Hindered Amine Photo- and Thermal-Stabilizers Based on Toluene-2,4-diisocyanate : Research into combined phenol/hindered amine stabilizers for polypropylene highlighted the potential of specific piperidine derivatives in significantly enhancing material resistance to thermal and photo-oxidation, indicating broad applications in enhancing material longevity (Mosnáček et al., 2003).

Antioxidant and Anti-inflammatory Applications

Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides : Piperidine derivatives were synthesized and evaluated for their antioxidant and anti-inflammatory activities. This research suggests that structural modifications to piperidine compounds can lead to significant biological activities, offering potential applications in developing new therapeutic agents (Geronikaki et al., 2003).

Environmental Applications

An FTIR Spectroscopic Study on CO2 Absorption Characteristics of Heterocyclic Amines : The study on CO2 absorption by piperidine and its derivatives provides insights into the potential use of these compounds in carbon capture technologies. The findings suggest variations in molecular structure significantly impact the efficiency of CO2 absorption, highlighting the role of such compounds in addressing environmental challenges (Robinson et al., 2011).

安全和危害

未来方向

Piperidines are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This field is expected to continue to grow and evolve, with ongoing research into the synthesis and pharmacological applications of piperidine derivatives .

属性

IUPAC Name |

4-(2-methylphenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-10-4-2-3-5-12(10)14-11-6-8-13-9-7-11/h2-5,11,13H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLLZZLRYRWFFRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80395042 | |

| Record name | 4-(2-methylphenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Methylphenoxy)piperidine | |

CAS RN |

63843-42-5 | |

| Record name | 4-(2-methylphenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

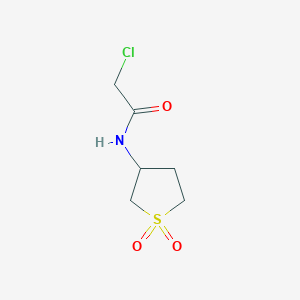

![2-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]acetic acid](/img/structure/B1350173.png)

![[4-(cyclopropylcarbamoyl)phenyl]boronic Acid](/img/structure/B1350193.png)